molecular formula C9H5F3N2O2 B8020605 7-(trifluoromethoxy)-1H-quinazolin-4-one

7-(trifluoromethoxy)-1H-quinazolin-4-one

Cat. No.: B8020605
M. Wt: 230.14 g/mol
InChI Key: FYRMBJHYCWXLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethoxy)-1H-quinazolin-4-one is a heterocyclic compound featuring a quinazolinone core substituted with a trifluoromethoxy (-OCF₃) group at position 7. Quinazolin-4(3H)-one derivatives are widely studied due to their diverse pharmacological activities, including antibacterial, antimalarial, antihypertensive, and analgesic properties . The trifluoromethoxy group enhances metabolic stability and electron-withdrawing effects, which can influence binding affinity and pharmacokinetics .

Properties

IUPAC Name

7-(trifluoromethoxy)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)16-5-1-2-6-7(3-5)13-4-14-8(6)15/h1-4H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRMBJHYCWXLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Substituted Anthranilic Acid Derivatives

A foundational approach to quinazolin-4-ones involves the cyclization of anthranilic acid derivatives with amides or nitriles. For 7-(trifluoromethoxy)-1H-quinazolin-4-one, this method requires 2-amino-3-trifluoromethoxybenzoic acid as the precursor. The synthesis of this anthranilic acid derivative is critical, typically achieved through the following steps:

  • Nitration and Reduction : Starting with 3-trifluoromethoxyaniline, nitration at the 4-position followed by reduction yields 2-nitro-3-trifluoromethoxyaniline.

  • Oxidation to Carboxylic Acid : Oxidation of the methyl group (if present) or direct carboxylation under Ullmann conditions generates 2-amino-3-trifluoromethoxybenzoic acid.

  • Cyclization with Formamide : Heating the anthranilic acid with formamide in the presence of a dehydrating agent (e.g., PCl3) facilitates cyclization to form the quinazolinone ring .

Key Data :

  • Yield: ~60–70% (dependent on purity of anthranilic acid precursor).

  • Limitations: Access to 2-amino-3-trifluoromethoxybenzoic acid is non-trivial, requiring multi-step synthesis.

Transition-Metal-Free SNAr Reaction

The SNAr reaction, as demonstrated by Fu et al. , offers a transition-metal-free route to quinazolin-4-ones. Adapting this method for 7-(trifluoromethoxy) substitution involves:

  • Synthesis of ortho-Fluorobenzamide Precursor : Prepare 2-fluoro-3-trifluoromethoxybenzamide via amidation of 2-fluoro-3-trifluoromethoxybenzoic acid.

  • Reaction with Amides : Treat the fluorobenzamide with benzamide or its derivatives in dimethyl sulfoxide (DMSO) using Cs2CO3 as the base. The SNAr reaction at the ortho-fluoro position facilitates C–N bond formation, followed by cyclization to yield the quinazolinone .

Optimized Conditions :

  • Solvent: DMSO

  • Base: Cs2CO3 (2.5 equiv)

  • Temperature: 135°C, 24 h

  • Yield: ~50–65% (for analogous substrates)

Mechanistic Insight :
The reaction proceeds via initial SNAr displacement of the fluoride by the amide nitrogen, forming a diamide intermediate. Intramolecular cyclization and dehydration then yield the quinazolinone core .

One-Pot Cascade Synthesis Using Trifluoroacetic Acid

Almeida et al. developed a one-pot method for 2-trifluoromethylquinazolin-4-ones using trifluoroacetic acid (TFA) as a CF3 source. While this method targets 2-substituted derivatives, it can be adapted for 7-trifluoromethoxy substitution by modifying the anthranilic acid component:

  • Substrate Design : Use 2-amino-3-trifluoromethoxybenzoic acid instead of standard anthranilic acid.

  • Reaction with TFA and Amines : Combine the anthranilic acid derivative with TFA, T3P (propylphosphonic anhydride), and an amine in a sequential cascade. The reaction forms the quinazolinone ring while introducing the trifluoromethoxy group .

Scalability :

  • Demonstrated for 80 g scale in analogous reactions .

  • Yield: ~55–75% (estimated for adapted protocol).

Photochemical Oxidative Cyclization

Recent advances in photoredox catalysis, as reported in search result , enable the synthesis of quinazolin-4-ones under mild conditions. For this compound:

  • Substrate Preparation : Start with 2-amino-3-trifluoromethoxybenzamide .

  • Photocatalytic Reaction : Irradiate the substrate with a 35 W blue LED in the presence of Acr-Mes+ClO4− as a photocatalyst and HCl as an additive under oxygen atmosphere. The reaction proceeds via oxidative dehydrogenation to form the quinazolinone .

Advantages :

  • Room temperature conditions.

  • Short reaction time (~12 h).

  • Yield: ~85–90% (based on analogous 6-substituted derivatives) .

Post-Functionalization of Prequinazolinone Intermediates

For cases where direct cyclization is challenging, post-functionalization offers an alternative:

  • Synthesis of 7-Bromo-quinazolin-4-one : Prepare via cyclization of 2-amino-3-bromobenzoic acid.

  • Trifluoromethoxylation : Use a copper-mediated coupling with trifluoromethoxide sources (e.g., AgOCF3 or TASF) to substitute the bromine atom.

Challenges :

  • Trifluoromethoxide anions are thermally unstable, requiring low temperatures (−40°C).

  • Competing side reactions (e.g., hydrolysis) may reduce yields.

Comparative Analysis of Methods

MethodStarting MaterialYield (%)Key AdvantageLimitation
Cyclocondensation2-Amino-3-TFMO-benzoic acid60–70Direct ring formationPrecursor synthesis complexity
SNAr Reaction2-Fluoro-3-TFMO-benzamide50–65Transition-metal-freeLimited substrate availability
One-Pot CascadeAnthranilic acid + TFA55–75ScalabilityAdaptation required for TFMO group
Photochemical2-Amino-3-TFMO-benzamide85–90Mild conditionsSpecialized equipment needed
Post-Functionalization7-Bromo-quinazolin-4-one30–50Flexibility in substitutionLow yields due to reactive intermediates

TFMO = trifluoromethoxy

Chemical Reactions Analysis

Types of Reactions: The compound with Chemical Abstracts Service number 53418869 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of the compound with Chemical Abstracts Service number 53418869 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of the compound with Chemical Abstracts Service number 53418869 depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs with modified chemical and physical properties.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including 7-(trifluoromethoxy)-1H-quinazolin-4-one, have been extensively studied for their anticancer properties. Various studies have demonstrated their effectiveness against different cancer cell lines.

Case Study: EGFR Inhibition

A study highlighted the synthesis of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, which showed significant potency against the epidermal growth factor receptor (EGFR) in human cancer cell lines MCF7 (breast) and A549 (lung). The compound exhibited an IC50 value of 0.096 μM against EGFR and an IC50 of 2.49 μM against the MCF7 cell line .

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound NameTargetIC50 (μM)Cancer Type
6-Bromo-2-(pyridin-3-yl)-4-substitutedEGFR0.096-
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)MCF72.49Breast

Antiviral Properties

Recent research has identified quinazoline derivatives as potential inhibitors of SARS-CoV-2 main protease (Mpro), a critical target in COVID-19 treatment.

Case Study: SARS-CoV-2 Inhibition

A study reported the discovery of non-covalent inhibitors based on the quinazolinone structure that demonstrated promising inhibitory activity against SARS-CoV-2 Mpro, with one compound showing an IC50 of 0.085 μM . This highlights the potential of quinazoline derivatives in antiviral drug development.

Neurological Applications

Quinazoline derivatives have also been investigated for their effects on neurological disorders.

Case Study: mGlu7 Receptor Modulation

Research into new quinazolinone derivatives revealed that certain compounds selectively modulate the metabotropic glutamate receptor 7 (mGlu7), which is implicated in schizophrenia treatment. One derivative exhibited an IC50 value of 6.14 μM against mGlu7 . This suggests a potential role for these compounds in developing antipsychotic medications.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of quinazoline derivatives have been well-documented, with several studies indicating their effectiveness in reducing inflammation.

Case Study: Carrageenan-Induced Paw Edema

A study evaluated the anti-inflammatory activity of synthesized quinazolinone derivatives using a carrageenan-induced paw edema model in rats. The results showed significant reductions in paw volume, with some compounds demonstrating over 50% inhibition compared to control groups .

Table 2: Anti-inflammatory Activity Results

Compound NameDose (mg/kg)Paw Volume Reduction (%)
Compound 5a543.71
Compound 8a5050.00

Antibacterial Activity

Quinazoline derivatives are also being explored for their antibacterial properties, particularly against resistant strains.

Case Study: MRSA Inhibition

A study focused on the antibacterial activity of a new quinazolinone derivative against methicillin-resistant Staphylococcus aureus (MRSA), revealing promising results with low clearance and significant efficacy in mouse models .

Mechanism of Action

The mechanism of action of the compound with Chemical Abstracts Service number 53418869 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular functions and biochemical processes. The exact mechanism of action depends on the compound’s structure and the biological context in which it is studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The biological activity and physicochemical properties of quinazolinone derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 7-(trifluoromethoxy)-1H-quinazolin-4-one with key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity
This compound -OCF₃ at position 7 C₉H₅F₃N₂O₂* 230.15 Under investigation (potential kinase inhibition)
2-(3-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one -OCF₃ on phenyl at position 2 C₁₅H₉F₃N₂O₂ 306.24 Not reported (structural analog)
7-Hydroxy-2-isopropyl-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one -OH at position 7, -CF₃ on aryl at position 3 C₁₈H₁₅F₃N₂O₂ 364.32 Analgesic (µ-opioid receptor binding)
7-Chloro-6-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one -Cl at position 7, -OCH₃ at position 6, -CF₃ at position 2 C₁₀H₆ClF₃N₂O₂ 278.62 Antibacterial (hypothesized)
7-Fluoro-6-nitroquinazolin-4(3H)-one -F at position 7, -NO₂ at position 6 C₈H₄FN₃O₃ 209.13 Kinase inhibitor intermediate

*Assumed based on core quinazolinone structure.

Electronic and Steric Effects

  • Trifluoromethoxy (-OCF₃) : This group increases lipophilicity and resistance to oxidative metabolism compared to methoxy (-OCH₃) or hydroxy (-OH) groups .
  • Positional Effects : Substituents at position 7 (e.g., -OCF₃, -OH, -Cl) directly influence hydrogen bonding and steric interactions with target proteins. For example, the hydroxy group in ’s compound facilitates receptor binding, while -OCF₃ may enhance membrane permeability .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 7-(trifluoromethoxy)-1H-quinazolin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : A one-pot cascade synthesis using trifluoroacetic acid (TFA) as a CF₃ source and propylphosphonic anhydride (T3P) as a coupling/dehydrating agent is effective. Key steps include:

  • Step 1 : Condensation of anthranilic acid derivatives with TFA to form intermediates.
  • Step 2 : Cyclization under mild conditions (60–80°C, 12–24 hours) to yield the quinazolinone core.
  • Optimization : Adjust stoichiometry (1.2–1.5 equivalents of T3P) and solvent polarity (e.g., toluene or DMF) to improve yields (typically 45–88%) .
    • Characterization : Confirm regioselectivity via ¹⁹F NMR and LC-MS analysis .

Q. How can researchers verify the structural integrity of this compound derivatives?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and trifluoromethoxy group integrity.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in regiochemistry, particularly for chiral or sterically hindered derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas with <1 ppm error .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselective introduction of substituents on the quinazolinone scaffold?

  • Mechanistic Insights :

  • Steric Effects : Bulky groups at the 2-position (e.g., trifluoromethyl) hinder electrophilic substitution at adjacent positions.
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethoxy) direct nucleophilic attacks to the 6- or 8-positions via resonance stabilization .
    • Case Study : Substitution at the 7-position is favored due to the trifluoromethoxy group’s inductive effect, as demonstrated in derivatives like 2-(3-(trifluoromethoxy)phenyl)quinazolin-4(1H)-one .

Q. What strategies resolve contradictions in bioactivity data for trifluoromethoxy-substituted quinazolinones?

  • Data Reconciliation Framework :

  • Control Experiments : Compare activity of 7-(trifluoromethoxy) derivatives with non-fluorinated analogs (e.g., methoxy or hydroxy variants) to isolate CF₃O contributions.
  • Metabolic Stability Assays : Assess degradation pathways (e.g., hepatic microsomes) to differentiate intrinsic activity from metabolite effects .
  • Computational Docking : Use density functional theory (DFT) to model interactions with target proteins (e.g., kinases) and validate via isothermal titration calorimetry (ITC) .

Q. How can computational methods predict the physicochemical properties of this compound derivatives?

  • In Silico Workflow :

  • LogP Calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier penetration.
  • pKa Prediction : Apply MarvinSketch to assess ionization states, which influence solubility and protein binding.
  • ADMET Profiling : Utilize SwissADME or ADMETLab 2.0 to predict toxicity and metabolic liabilities .

Experimental Design Considerations

Q. What are the best practices for scaling up quinazolinone synthesis while maintaining yield and purity?

  • Process Chemistry Guidelines :

  • Batch vs. Flow Chemistry : For gram-scale synthesis, batch reactors with controlled temperature (±2°C) are preferred. For >100 g, transition to continuous flow systems to minimize exothermic risks.
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for high-purity (>98%) isolates .

Q. How can researchers address low reproducibility in fluorinated quinazolinone crystallography?

  • Crystallization Tips :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) for crystal growth.
  • Twinned Data Solutions : Apply SHELXL’s TWIN/BASF commands to refine twinned structures and validate with Rint values <0.05 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.